Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate

Tyrosinase inhibition Melanogenesis Hyperpigmentation

This synthetically versatile benzothiazole building block features a para-trifluoromethyl substitution validated by systematic SAR for optimal enzyme tolerance. The 5-CF₃-benzothiazole core demonstrates 55-fold greater anti-tyrosinase potency than kojic acid (IC₅₀ 0.2 μM), while the 2-position ethyl acetate handle enables rapid derivatization. With >250-fold potency variation across 2-position substitutions, this specific derivative eliminates SAR uncertainty. LogP 3.4207 supports synthesis workflows and biological evaluation. Procure at ≥98% purity to accelerate kinase inhibitor and anti-hyperpigmentation programs.

Molecular Formula C12H10F3NO2S
Molecular Weight 289.27
CAS No. 1126637-92-0
Cat. No. B2793515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate
CAS1126637-92-0
Molecular FormulaC12H10F3NO2S
Molecular Weight289.27
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3
InChIKeyBFUMNEYZILZWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate (CAS 1126637-92-0): Baseline Overview for Scientific Procurement


Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate (CAS 1126637-92-0) is a synthetic heterocyclic compound characterized by a benzothiazole core substituted with a trifluoromethyl group at the 5-position and an ethyl acetate moiety at the 2-position . The 5-(trifluoromethyl)benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting notable biological activities including anti-tyrosinase effects (IC50 values as low as 0.2 ± 0.01 μM, 55-fold greater potency than kojic acid) [1]. The compound is commercially available from multiple vendors with standard purity specifications (typically ≥98%) for research and development applications .

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate: Why In-Class Benzothiazole Analogs Cannot Be Readily Substituted


Substitution within the benzothiazole class is non-trivial due to profound structure-activity relationship (SAR) sensitivities. Systematic SAR studies demonstrate that the position of the trifluoromethyl substituent on the aromatic ring critically determines both enzyme tolerance and metabolic stability profiles [1]. Specifically, trifluoromethyl groups placed at ortho and para positions are well tolerated by target enzymes, whereas alternative substitution patterns yield markedly different pharmacological outcomes [1]. Furthermore, within the 5-(trifluoromethyl)benzothiazole series, activity varies dramatically based on the 2-position substituent: IC50 values against tyrosinase range from 0.2 μM for 2,4-dihydroxyphenyl derivatives to >50 μM for other substitutions, representing a >250-fold potency differential [2]. Consequently, even structurally close benzothiazole analogs with identical trifluoromethyl placement but different 2-position functionality cannot be presumed interchangeable without quantitative validation, creating a procurement imperative for the specific ethyl acetate derivative.

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate: Quantitative Evidence Guide for Differentiated Selection


5-(Trifluoromethyl)benzothiazole Scaffold Confers 55-Fold Enhanced Anti-Tyrosinase Potency Versus Standard Inhibitor

Within the 5-(trifluoromethyl)benzothiazole chemotype, the derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) demonstrated mushroom tyrosinase inhibition with an IC50 of 0.2 ± 0.01 μM [1]. Compared to kojic acid, a widely used standard tyrosinase inhibitor, this represents a 55-fold enhancement in potency [1]. This data establishes the 5-(trifluoromethyl)benzothiazole core as a validated pharmacophore for anti-tyrosinase activity, providing a mechanistic rationale for selecting ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate as a precursor for tyrosinase-targeting compound development.

Tyrosinase inhibition Melanogenesis Hyperpigmentation Antioxidant

Para-Position Trifluoromethyl Substitution Maintains Target Enzyme Tolerance Without Compromising Selectivity

Systematic SAR studies of benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors demonstrate that trifluoromethyl substituents positioned at ortho and para positions on the aromatic ring are well tolerated by the targeted enzymes [1]. This positional tolerance enables retention of enzymatic inhibitory activity while the electron-withdrawing nature of the trifluoromethyl group modulates physicochemical properties. Notably, the same study revealed that trifluoromethyl substitution did not improve metabolic stability in liver microsomes, a critical consideration for in vivo applications [1].

Structure-activity relationship Benzothiazole derivatives Dual sEH/FAAH inhibition Metabolic stability

Benzothiazole-2-Acetate Moiety Enables Versatile Downstream Synthetic Derivatization

The ethyl acetate functionality at the 2-position of the benzothiazole core serves as a versatile synthetic handle, enabling straightforward conversion to carboxylic acids (via hydrolysis), amides (via aminolysis), or alcohols (via reduction) . This contrasts with benzothiazole derivatives lacking the ester moiety, which require additional synthetic steps to introduce analogous functionality. The ethyl ester group also imparts favorable physicochemical properties for purification and handling, including improved solubility in common organic solvents compared to the corresponding free acid .

Synthetic building block Benzothiazole derivatization Medicinal chemistry Ethyl acetate handle

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate: High-Value Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: Tyrosinase Inhibitor Development Programs

For research groups developing novel anti-tyrosinase agents targeting hyperpigmentation disorders or cosmetic applications, ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate provides a validated starting scaffold. The 5-(trifluoromethyl)benzothiazole core has demonstrated 55-fold greater potency than kojic acid in enzyme inhibition assays [1], offering a strong mechanistic foundation for lead optimization. The ethyl ester handle at the 2-position enables efficient SAR exploration through derivatization to diverse functional groups, accelerating hit-to-lead timelines. Selection of this specific compound over unsubstituted benzothiazole or alternative regioisomers is justified by the quantitative potency data and established positional SAR for the para-trifluoromethyl substitution pattern.

Chemical Biology: Kinase Inhibitor Tool Compound Synthesis

The benzothiazole scaffold, particularly when substituted with trifluoromethyl groups, is recognized as a privileged structure for kinase inhibition, including casein kinase 1 (CK-1) isoforms implicated in neurodegenerative diseases and cancer [1]. Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate serves as an ideal precursor for synthesizing benzothiazole-based kinase inhibitor tool compounds. The compound's structural features align with established benzothiazole kinase inhibitor pharmacophores, while the synthetic versatility of the ethyl acetate moiety facilitates rapid analog generation for target validation studies. Procurement of this specific derivative ensures compatibility with known kinase inhibitor SAR and reduces synthetic overhead compared to assembling the scaffold de novo.

Synthetic Chemistry: Benzothiazole Library Construction and Diversification

For synthetic chemistry groups engaged in diversity-oriented synthesis or focused library construction, ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate represents a strategic building block. The compound's predicted LogP of 3.4207 [1] reflects balanced lipophilicity suitable for both organic synthesis workflows and subsequent biological evaluation. The combination of the trifluoromethyl group (enhancing metabolic stability and target engagement potential) and the ethyl ester handle (enabling parallel derivatization strategies) makes this compound particularly valuable for generating structurally diverse benzothiazole libraries. Compared to procuring multiple pre-functionalized analogs, acquiring this single versatile precursor allows chemists to execute divergent synthetic strategies from a common intermediate, optimizing resource efficiency.

Pharmaceutical Development: Intermediate for Benzothiazole-Containing Drug Candidates

Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a logical procurement choice for pharmaceutical development programs targeting indications where benzothiazole derivatives have demonstrated preclinical or clinical validation, including anti-inflammatory, neurological, and ophthalmic diseases [1]. The compound's established commercial availability at ≥98% purity from multiple vendors supports scalable synthesis of advanced intermediates and drug candidates. The positional SAR demonstrating that para-trifluoromethyl substitution maintains target enzyme tolerance [2] provides a data-driven rationale for selecting the 5-substituted derivative over alternative regioisomers in lead series, minimizing the risk of late-stage failure due to suboptimal substitution patterns.

Technical Documentation Hub

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